molecular formula C9H3Cl2KN2O3 B13450305 Potassium 3-(2,6-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate

Potassium 3-(2,6-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B13450305
M. Wt: 297.13 g/mol
InChI Key: KPITUDFRFHAHBD-UHFFFAOYSA-M
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Description

Potassium 3-(2,6-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a carboxylate group and a dichlorophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-(2,6-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,6-dichlorobenzohydrazide with ethyl chloroformate to form an intermediate, which then undergoes cyclization in the presence of a base such as potassium carbonate to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(2,6-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Potassium 3-(2,6-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and antimicrobial drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Potassium 3-(2,6-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.

    Oxadiazole Derivatives: Other compounds containing the 1,2,4-oxadiazole ring, such as 3-(2,4-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.

Uniqueness

Potassium 3-(2,6-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potassium salt form enhances its solubility and reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H3Cl2KN2O3

Molecular Weight

297.13 g/mol

IUPAC Name

potassium;3-(2,6-dichlorophenyl)-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C9H4Cl2N2O3.K/c10-4-2-1-3-5(11)6(4)7-12-8(9(14)15)16-13-7;/h1-3H,(H,14,15);/q;+1/p-1

InChI Key

KPITUDFRFHAHBD-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NOC(=N2)C(=O)[O-])Cl.[K+]

Origin of Product

United States

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